

diisopropanolamine vs monoethanolamine (MEA) for CO2 capture efficiency

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Compound of Interest

Compound Name: Diisopropanolamine

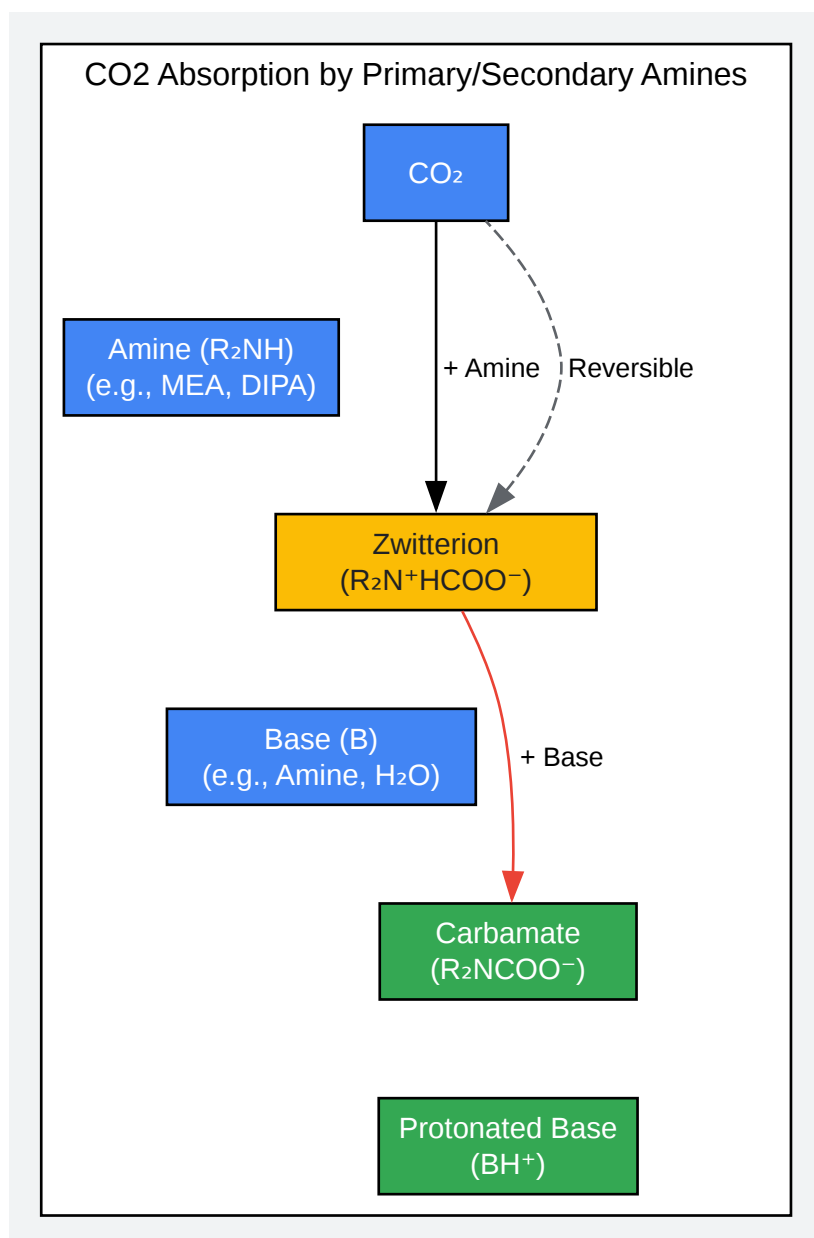
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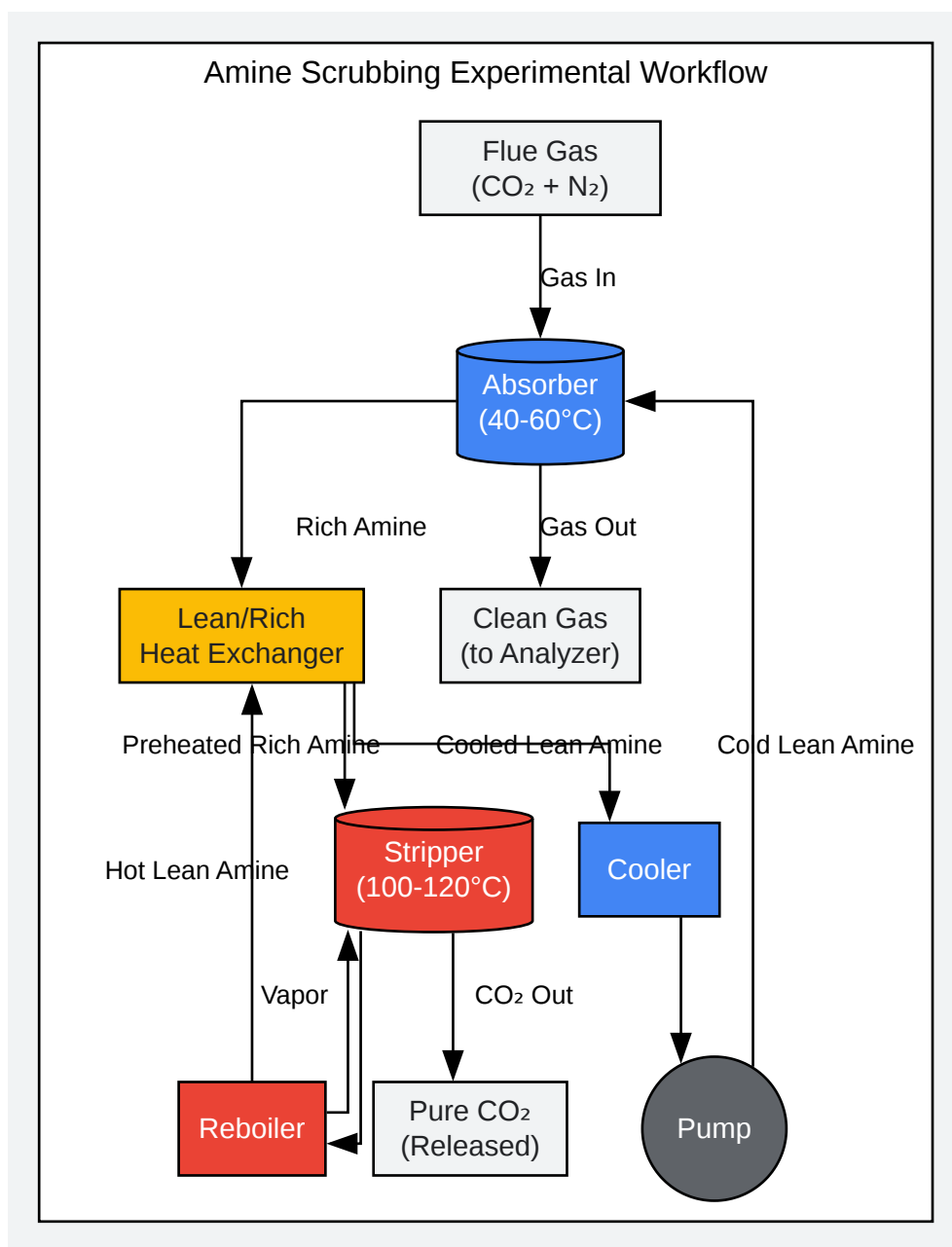
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Overview of CO2 Capture Mechanism

Both MEA (a primary amine) and DIPA (a secondary amine) capture CO₂ through a similar chemical absorption process involving the formation of a carbamate intermediate. The reaction mechanism, often described by the zwitterion model, is a two-step process. First, the amine reacts with CO₂ to form a zwitterion, which is then deprotonated by a base (another amine molecule or water) to form a stable carbamate.^{[1][2]}

The stoichiometric capacity for both primary and secondary amines is theoretically 0.5 moles of CO₂ per mole of amine, as two moles of amine are required to form the carbamate.^{[3][4]}





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